molecular formula C9H23N3O4S B8552324 1-OCTYLGUANIDINE HEMISULFATE  97

1-OCTYLGUANIDINE HEMISULFATE 97

Cat. No.: B8552324
M. Wt: 269.36 g/mol
InChI Key: WXDMRAWLKABMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octylguanidine hemisulfate (C₉H₂₁N₃·0.5H₂SO₄) is a guanidine derivative with an octyl alkyl chain and a hemisulfate counterion. The "97%" designation indicates its high purity, making it suitable for research and industrial applications. Guanidine derivatives are known for their strong basicity and ability to denature proteins, which lends utility in biochemical assays, surfactants, and catalysis . However, direct data on this compound is sparse in the provided evidence; inferences are drawn from structurally related hemisulfate salts and guanidine analogs.

Properties

Molecular Formula

C9H23N3O4S

Molecular Weight

269.36 g/mol

IUPAC Name

2-octylguanidine;sulfuric acid

InChI

InChI=1S/C9H21N3.H2O4S/c1-2-3-4-5-6-7-8-12-9(10)11;1-5(2,3)4/h2-8H2,1H3,(H4,10,11,12);(H2,1,2,3,4)

InChI Key

WXDMRAWLKABMCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-OCTYLGUANIDINE HEMISULFATE 97 can be synthesized through the reaction of S-methylisothiourea sulfate with octylamine . This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of guanidine derivatives, including n-octylguanidine sulfate, often involves the chemical method of melting ammonium salts with urea or utilizing urea production wastes. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-OCTYLGUANIDINE HEMISULFATE 97 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenated compounds under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions may yield various alkylated guanidine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of n-octylguanidine sulfate involves its interaction with sodium channels in nerve cells. The compound binds to the open sodium channels, blocking the flow of sodium ions and thereby inhibiting nerve signal transmission. This action is similar to the natural inactivation of sodium channels by arginine, which also contains a guanidino group .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Biochemical Applications : Hemisulfate salts improve solubility for inhibitors like Leupeptin, a trend likely applicable to 1-octylguanidine in buffer systems .
  • Catalysis : Guanidine derivatives are used in transition metal coordination (e.g., phosphine-alkene ligands in ), though 1-octylguanidine’s role here remains unexplored .
  • Safety and Handling : Hemisulfate compounds often require storage below 4°C (e.g., 5-Methylisoxazole-3-carbonyl chloride in ), implying similar precautions for 1-octylguanidine .

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